4-Amino-2-chloronicotinic acid
Overview
Description
4-Amino-2-chloronicotinic acid is a compound with the molecular formula C6H5ClN2O2 . It has a molecular weight of 172.57 and is a solid at room temperature . It is stored in a dark place under an inert atmosphere .
Synthesis Analysis
The synthesis of this compound has been described in various studies. One method involves the reaction of 2-chloronicotinic acid with anilines, using potassium carbonate as the base and water as the media under microwave irradiation . This method is considered simple, efficient, and environmentally friendly .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a chlorine atom, an amino group, and a carboxylic acid group . The InChI code for this compound is 1S/C6H5ClN2O2/c7-5-4 (6 (10)11)3 (8)1-2-9-5/h1-2H, (H2,8,9) (H,10,11) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 172.57 and a molecular formula of C6H5ClN2O2 . It should be stored in a dark place under an inert atmosphere .Scientific Research Applications
Synthesis of Derivatives and Intermediates in Pharmaceutical Compounds
4-Amino-2-chloronicotinic acid serves as a crucial starting point or intermediate in the synthesis of various derivatives, especially in pharmaceutical and medicinal chemistry. For instance, it has been utilized in the production of amino derivatives of naphthyridones, which are significant for developing therapeutic agents (Nemazany & Haider, 1997). Additionally, the compound is employed in the synthesis of benzaldehyde derivatives, essential for anticancer drug intermediates (Duan et al., 2017).
Biotechnological Applications
In biotechnology, this compound has been used in studies involving the biotransformation of chemicals by microorganisms. For example, Rhodococcus erythropolis ZJB-09149 transforms 2-chloro-3-cyanopyridine into 2-chloronicotinic acid, highlighting the compound's role in biocatalysis and environmental biotechnology (Jin et al., 2011).
Microwave-Assisted Synthesis
The compound has been involved in microwave-assisted synthesis research. This technique offers a rapid and efficient method for preparing 2-aminonicotinic acids, demonstrating the versatility of this compound in modern synthetic chemistry (Quevedo, Bavetsias, & McDonald, 2009).
Industrial Production and Chemical Engineering
This compound has applications in industrial production, especially in the creation of agrochemicals and pharmaceuticals. It has been the focus of studies aiming to improve the efficiency and yield of industrial processes for producing derivatives such as 2-chloronicotinic acid, a valuable building block in the synthesis of antibiotics, anti-cardiovascular drugs, insecticides, and herbicides (Zheng et al., 2018).
Agricultural and Pesticide Research
The compound has been explored in the context of agricultural sciences, particularly in the synthesis of intermediates for herbicides like nicosulfuron, indicating its significance in the development of modern agricultural chemicals (Xue-wei, 2011).
Safety and Hazards
The safety information for 4-Amino-2-chloronicotinic acid indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Future Directions
One of the future directions for the use of 4-Amino-2-chloronicotinic acid could be its application in the synthesis of 2-arylaminonicotinic acids, which are important as nonsteroidal anti-inflammatory drugs . The use of environmentally friendly methods for this synthesis, such as the one involving microwave irradiation, could be further explored .
Properties
IUPAC Name |
4-amino-2-chloropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H2,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWQBRYDZAEYQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301267644 | |
Record name | 4-Amino-2-chloro-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301267644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018678-38-0 | |
Record name | 4-Amino-2-chloro-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1018678-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2-chloro-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301267644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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